molecular formula C21H19ClN4O2 B8313652 5-chloro-2-ethyl-9-methyl-13-phenylmethoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

5-chloro-2-ethyl-9-methyl-13-phenylmethoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B8313652
M. Wt: 394.9 g/mol
InChI Key: YSOORCJLQNLHPL-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one include other dipyrido[3,2-b:2’,3’-e][1,4]diazepine derivatives and related heterocyclic compounds .

Uniqueness

The uniqueness of 2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

5-chloro-2-ethyl-9-methyl-13-phenylmethoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C21H19ClN4O2/c1-3-26-19-16(21(27)25(2)17-9-10-18(22)24-20(17)26)11-15(12-23-19)28-13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3

InChI Key

YSOORCJLQNLHPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=N2)Cl)N(C(=O)C3=C1N=CC(=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-chloro-5,11-dihydro-11-ethyl-8-hydroxy-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (0.052 g, 0.17 mmol) was dissolved in tetrahydrofuran and treated with excess sodium hydride (60% wt.) followed by benzyl bromide (0.04 mL, 0.34 mmol). After 24 hours stirring the mixture was cooled to 0° C. and the excess sodium hydride was quenched by the dropwise addition of water and the resulting solution was extracted with dichloromethane (3×20 mL) The combined organics were dried over magnesium sulfate, concentrated and the residue was purified by chromatography (hexanes to 1:1 hexanes/ethyl acetate gradient) followed by crystallization from hexanes to give the title compound (0.035 g, 52%), m.p. 159°-160° C.
Name
2-chloro-5,11-dihydro-11-ethyl-8-hydroxy-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 mL
Type
reactant
Reaction Step Three
Yield
52%

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